Sulfobutyl ether

Description

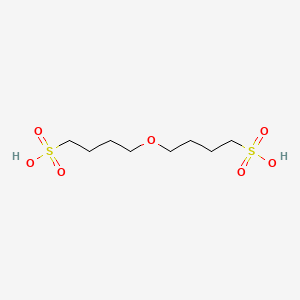

Structure

3D Structure

Properties

CAS No. |

61161-42-0 |

|---|---|

Molecular Formula |

C8H18O7S2 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

4-(4-sulfobutoxy)butane-1-sulfonic acid |

InChI |

InChI=1S/C8H18O7S2/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14) |

InChI Key |

NZAQRZWBQUIBSF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCS(=O)(=O)O)COCCCCS(=O)(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for Sulfobutyl Ether Cyclodextrins

Fundamental Synthetic Pathways for Sulfobutyl Ether Cyclodextrins

The primary method for synthesizing SBE-β-CDs involves a nucleophilic substitution reaction. This process typically results in a mixture of isomers with varying degrees of substitution.

Reaction of Beta-Cyclodextrin with 1,4-Butane Sultone in Alkaline Media

The most common and industrially significant method for synthesizing SBE-β-CD is the reaction of β-cyclodextrin with 1,4-butane sultone in an alkaline aqueous solution. researchgate.netgoogle.comnih.gov This reaction is a typical etherification process that follows an SN2 nucleophilic displacement mechanism. researchgate.net

The process begins with the deprotonation of the hydroxyl groups on the β-cyclodextrin molecule by a strong base, typically sodium hydroxide (B78521), to form more nucleophilic alkoxide ions. researchgate.netvu.ltnih.gov These alkoxide ions then attack the electrophilic carbon atom of the 1,4-butane sultone, leading to the opening of the sultone ring and the formation of a this compound linkage. wikipedia.org The reaction is generally carried out at elevated temperatures, often around 70°C, to facilitate the reaction. wikipedia.orggoogle.com The resulting product is a complex mixture of SBE-β-CDs with a range of degrees of substitution and various positional isomers. researchgate.netnih.gov

Multi-step Synthesis Approaches for Single-Isomer this compound Cyclodextrins

While the direct reaction of β-cyclodextrin with 1,4-butane sultone yields a heterogeneous mixture, research has been conducted to develop multi-step synthesis approaches to obtain single-isomer or highly pure SBE-β-CDs. These methods often involve the use of protecting groups to selectively block certain hydroxyl groups on the β-cyclodextrin molecule, allowing for site-specific derivatization.

Although detailed multi-step synthetic routes for single-isomer SBE-β-CDs are not extensively documented in publicly available literature, the principles of selective derivatization of cyclodextrins are well-established. Such approaches would theoretically involve:

Selective Protection: Protecting the more reactive hydroxyl groups to leave specific positions available for reaction.

Sulfobutylation: Reacting the partially protected cyclodextrin (B1172386) with 1,4-butane sultone.

Deprotection: Removing the protecting groups to yield a single-isomer SBE-β-CD.

Control of the Average Degree of Substitution (DS)

The average degree of substitution (DS) is a critical quality attribute of SBE-β-CDs, as it significantly influences their physicochemical properties, such as solubility and complexation ability. nih.govresearchgate.net The DS refers to the average number of this compound groups per cyclodextrin molecule.

Optimization of Reaction Parameters for Specific DS Profiles

Controlling the DS is achieved by carefully optimizing various reaction parameters. The molar ratio of 1,4-butane sultone to β-cyclodextrin is a dominant factor influencing the average DS. researchgate.net Increasing the molar ratio of the alkylating agent generally leads to a higher degree of substitution.

Other critical parameters that can be adjusted to achieve a specific DS profile include:

Reaction Time: Longer reaction times can lead to higher degrees of substitution. researchgate.net

Temperature: Higher temperatures can increase the reaction rate and influence the DS. google.com

pH: Maintaining a specific pH range during the reaction is crucial for controlling the substitution pattern. google.comresearchgate.net

Solvent: The choice of solvent can affect the solubility of the reactants and influence the reaction efficiency. google.comgoogle.com

Researchers have developed methods, such as continuous tank reactor (CTR) synthesis, to produce highly derivatized cyclodextrins with more controlled substitution patterns compared to traditional batch synthesis. nih.gov

Influence of Alkali Concentration and Reaction Conditions on Substitution

The concentration of the alkali, typically sodium hydroxide, plays a pivotal role in the synthesis of SBE-β-CDs by influencing both the rate and the extent of the substitution reaction. google.com The alkali acts as a catalyst by deprotonating the hydroxyl groups of β-cyclodextrin, thereby increasing their nucleophilicity. vu.ltnih.gov

Higher alkali concentrations can lead to a greater number of deprotonated hydroxyl groups, which can result in a higher average degree of substitution. google.com However, excessively high concentrations can also promote side reactions, such as the hydrolysis of 1,4-butane sultone. Therefore, the alkali concentration must be carefully controlled.

The reaction conditions, including the method of alkali addition, can also impact the final product. For instance, a three-step synthesis method involving controlled addition of sodium hydroxide solution at different stages of the reaction has been shown to improve the yield and reproducibility of SBE-β-CDs with a specific DS. researchgate.net The pH of the reaction mixture, which is directly related to the alkali concentration, is a critical parameter that needs to be monitored and adjusted throughout the synthesis to ensure the desired substitution profile. google.com

Positional Isomerism and Site-Specific Derivatization Research

The β-cyclodextrin molecule has three types of hydroxyl groups at the C2, C3, and C6 positions of each glucose unit, leading to a high potential for positional isomerism upon derivatization. The product of a typical SBE-β-CD synthesis is a complex mixture of isomers where the this compound groups are distributed among these different positions. researchgate.netnih.gov

Research indicates that the substitution reaction occurs simultaneously at the C2 and C6 hydroxyl groups in a moderately alkaline solution. researchgate.net The proportion of C2-OH substitution tends to increase with an increasing degree of substitution. The C3 hydroxyl groups are generally less reactive due to steric hindrance and their involvement in intramolecular hydrogen bonding.

Site-specific derivatization research aims to control the exact location of the this compound groups on the cyclodextrin ring. This level of control is challenging to achieve but is of significant interest as different positional isomers can exhibit distinct physicochemical properties and inclusion complexation behaviors. researchgate.netnih.gov Techniques such as capillary electrophoresis (CE) and nuclear magnetic resonance (NMR) spectroscopy are used to analyze the complex mixture of isomers and determine the distribution of substituents. nih.govlcms.czresearchgate.net While achieving a single, pure positional isomer on a large scale remains a significant synthetic challenge, ongoing research continues to explore new methods for more controlled and selective derivatization of cyclodextrins. researchgate.net

Interactive Data Table: Key Reaction Parameters and Their Impact

| Parameter | Effect on Synthesis | Typical Range/Condition |

| Molar Ratio (1,4-Butane Sultone:β-CD) | Primary determinant of the average Degree of Substitution (DS). Higher ratios lead to higher DS. | 8:1 for a DS of ~6.5 google.com |

| Alkali (e.g., NaOH) Concentration | Catalyzes the reaction by deprotonating hydroxyl groups. Higher concentration can increase DS. | 12.5-15% wt aqueous solution google.com |

| Temperature | Affects reaction rate. Higher temperatures generally increase the rate of substitution. | 65-75°C google.com |

| Reaction Time | Longer duration allows for more substitution to occur, potentially increasing the DS. | 10-15 hours google.com |

| pH | Influences the deprotonation of hydroxyl groups and the stability of the sultone. | Maintained above 9, often adjusted during the reaction google.comgoogle.com |

Substitution Patterns on Glucopyranose Units (C2, C3, C6 Hydroxyls)

The β-cyclodextrin molecule, composed of seven glucopyranose units, has three types of hydroxyl groups available for substitution at the C2, C3, and C6 positions. The primary hydroxyls at the C6 position are generally the most reactive, followed by the secondary hydroxyls at the C2 position. The C3 hydroxyls are the least reactive, partly due to steric hindrance and their involvement in intramolecular hydrogen bonding.

At low degrees of substitution (e.g., DS ≈ 2.5) , the substitution occurs predominantly on the most accessible and reactive primary C6-hydroxyl group. cyclolab.hu Mass spectrometry data for low-DS products have shown that typically no more than one substitution occurs on a single glucopyranose unit. cyclolab.hu

As the average degree of substitution increases , the proportion of substitution at the C2-hydroxyl position also increases. researchgate.net This suggests that after the more reactive C6 positions are occupied, the C2 positions become more favorable for substitution.

The commercially available SBE-β-CD known as Captisol® is a well-characterized example, having an average degree of substitution of approximately 6.5. nih.govcaptisol.com This indicates that on average, about 6.5 of the 21 available hydroxyl groups per β-cyclodextrin molecule have been replaced by this compound groups.

| Average Degree of Substitution (DS) | Primary Substitution Site(s) | Observations | Reference |

|---|---|---|---|

| Low (e.g., ~2.5) | C6-Hydroxyl | ¹H NMR indicated the primary hydroxyl group was the main site of substitution. MS spectra suggested no more than one substitution per glucopyranose unit. | cyclolab.hu |

| Increasing DS | C6-Hydroxyl and C2-Hydroxyl | Substitution occurs simultaneously on C6-OH and C2-OH. The proportion of C2-OH substitution increases with a higher DS. | researchgate.net |

| ~6.5 (Captisol®) | C2, C3, and C6 Hydroxyls | The sulfobutyl groups are variably substituted on all available hydroxyl positions. | nih.gov |

Synthesis of Single-Isomer Sulfobutylated Cyclodextrins

The standard synthesis of SBE-CDs produces a mixture of isomers, which can be challenging for applications requiring a chemically pure, single molecular entity. lcms.cz The synthesis of single-isomer sulfobutylated cyclodextrins requires more complex, multi-step procedures involving regioselective protection and deprotection strategies to control the exact position of substitution. nih.gov

The preparation of a single-isomer SBE-CD, such as one where all primary hydroxyl groups are substituted, is a significant synthetic challenge. One notable achievement in this area is the synthesis of the single-isomer heptakis-(6-O-sulfobutyl)-β-cyclodextrin. cyclolab.hu This compound has a this compound group at every C6 position of the seven glucopyranose units, resulting in a precise degree of substitution of 7.0.

The general strategy for synthesizing such a compound involves:

Regioselective Protection: Protecting the secondary hydroxyl groups at the C2 and C3 positions to prevent them from reacting.

Substitution: Reacting the cyclodextrin with a sulfobutylating agent (e.g., 1,4-butane sultone) under alkaline conditions. With the C2 and C3 hydroxyls blocked, the reaction is directed exclusively to the unprotected primary C6 hydroxyls.

Deprotection: Removing the protecting groups from the C2 and C3 positions to yield the final, single-isomer product.

These sophisticated methods are more complex and costly than the one-pot synthesis of random SBE-CD mixtures but are essential for producing well-defined compounds for specialized applications, such as in chiral separations where uniformity can lead to better performance compared to randomly substituted analogues. nih.govcyclolab.hu

| Strategy | Description | Key Reagents | Product Characteristics |

|---|---|---|---|

| Random Substitution (Standard Method) | One-pot reaction where all hydroxyls are available for substitution. | β-Cyclodextrin, 1,4-butane sultone, Sodium hydroxide | Polydisperse mixture of isomers with a statistical distribution of DS. |

| Single-Isomer Synthesis (Regioselective Method) | Multi-step process involving protection of certain hydroxyl groups to direct substitution to a specific position (e.g., C6). | β-Cyclodextrin, Protecting group reagents, 1,4-butane sultone, Deprotection reagents | A chemically pure compound with a defined structure and degree of substitution (e.g., Heptakis-(6-O-sulfobutyl)-β-cyclodextrin). |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for Sulfobutyl Ether Cyclodextrins

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of SBE-β-CDs. nih.govrsc.org It provides invaluable insights into the molecular structure, the pattern of substitution, and the dynamics of host-guest interactions.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in determining the molecular structure and the distribution of sulfobutyl ether (SBE) substituents on the β-cyclodextrin (β-CD) framework. nih.gov

1D NMR (¹H and ¹³C):

¹H NMR: The ¹H NMR spectrum of SBE-β-CD displays characteristic signals for both the cyclodextrin (B1172386) protons (H-1 to H-6) and the protons of the this compound side chains. tandfonline.com The anomeric proton (H-1) of the glucose units typically resonates at the most deshielded position. tandfonline.com Integration of the signals corresponding to the SBE groups relative to the cyclodextrin protons allows for the determination of the average degree of substitution (DS). researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbon atoms of the β-CD core and the SBE substituents. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of carbon signals. nih.gov

2D NMR Techniques: 2D NMR experiments are crucial for resolving signal overlap and establishing connectivity between protons and carbons, which is essential for determining the specific substitution pattern.

COSY (Correlation Spectroscopy): Homonuclear COSY experiments reveal scalar coupling between protons, helping to trace the proton network within each glucose unit of the cyclodextrin. nih.gov

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate directly bonded protons and carbons, providing unambiguous assignment of the carbon signals based on the already assigned proton signals. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is vital for identifying the points of attachment of the SBE groups to the cyclodextrin ring by showing correlations between the protons of the SBE chain and the carbons of the glucose units (C-2, C-3, or C-6).

TOCSY (Total Correlation Spectroscopy): TOCSY experiments can identify all protons belonging to a particular spin system (i.e., a glucose unit), which is particularly useful in the crowded spectral regions. nih.gov

Through the combined application of these 1D and 2D NMR techniques, researchers can isolate and characterize positional isomers of monosubstituted SBE-β-CD, identifying substitution at the 2-OH, 3-OH, and 6-OH positions of the glucose units. nih.gov For mixtures with higher degrees of substitution, NMR provides data on the average DS and the relative reactivity of the different hydroxyl groups towards sulfobutylation. researchgate.net

NMR spectroscopy is a primary tool for studying the formation and geometry of inclusion complexes between SBE-β-CD (the host) and various guest molecules. researchgate.netnih.gov The formation of a host-guest complex alters the chemical environment of the protons and carbons of both the host and the guest, leading to changes in their NMR chemical shifts, known as complexation-induced shifts (CIS). nih.govrsc.org

By monitoring the changes in the chemical shifts of the host and/or guest protons upon titration, one can determine the stoichiometry of the complex and calculate the association or stability constant (Kₐ). mdpi.comnih.gov For instance, a continuous variation method (Job's plot) using NMR data can elucidate the molar ratio of the host and guest in the complex. mdpi.comnih.gov

The magnitude and direction of the CIS for specific protons provide geometric information about the inclusion.

Guest Protons: Significant upfield shifts are often observed for the protons of the guest molecule that are inserted into the hydrophobic cavity of the cyclodextrin, due to the shielding effect of the macrocycle.

Host Protons: The internal protons of the cyclodextrin cavity (typically H-3 and H-5) are most affected by the presence of the guest and show the largest CIS, confirming the inclusion of the guest molecule. researchgate.net Protons on the outer surface (H-1, H-2, H-4) are generally less affected.

2D ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These 2D NMR techniques are instrumental in providing direct evidence of spatial proximity between the host and guest molecules. nih.govmdpi.com They detect through-space interactions (cross-peaks) between protons that are close to each other (< 5 Å), regardless of whether they are covalently bonded. The observation of cross-peaks between specific protons of the guest molecule and the inner-cavity protons (H-3, H-5, H-6) of the SBE-β-CD provides definitive proof of inclusion and reveals the orientation of the guest within the cavity. mdpi.compharmaexcipients.com For example, studies have used 2D ROESY to confirm the insertion of the indole (B1671886) moiety of mitragynine (B136389) and the benzopyranone skeleton of rutin (B1680289) into the SBE-β-CD cavity. nih.govmdpi.com

The table below summarizes typical NMR techniques and their applications in the characterization of SBE-β-CD.

| NMR Technique | Primary Application | Information Obtained |

| ¹H NMR | Average Degree of Substitution (DS), Host-Guest Stoichiometry | Quantification of SBE groups, Molar ratio in complexes |

| ¹³C NMR / DEPT | Structural Confirmation | Identification of carbon skeleton of CD and SBE groups |

| COSY / TOCSY | Structural Elucidation | J-coupling networks within glucose units |

| HSQC / HETCOR | Structural Elucidation | Direct ¹H-¹³C correlations for signal assignment |

| HMBC | Substitution Pattern Analysis | Identification of SBE attachment points (C2, C3, C6) |

| ROESY / NOESY | Host-Guest Geometry | Spatial proximity between host and guest protons, confirming inclusion |

| NMR Titration | Complex Stability | Determination of association constants (Kₐ) from CIS |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable tool for analyzing the complex mixtures that constitute SBE-β-CDs. It provides information on the molecular weight distribution and the degree of substitution of the different components. researchgate.netnih.gov

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of large, thermally labile, and polar molecules like cyclodextrin derivatives. researchgate.netnih.gov ESI-MS is widely used for the compositional analysis of SBE-β-CD mixtures. nih.gov

In negative ion mode, ESI-MS spectra of SBE-β-CD show a distribution of peaks corresponding to cyclodextrin molecules with different numbers of this compound substituents. nih.gov The analysis allows for the determination of the substitution pattern and the global degree of substitution. nih.gov The use of specific solvent conditions, such as an acetonitrile/water mixture with ammonium (B1175870) acetate (B1210297), can simplify the mass spectrum by promoting the formation of doubly charged ions ([M-2H]²⁻), which helps in interpreting the complex data. researchgate.netnih.gov

When coupled with liquid chromatography (LC-MS), the technique can separate the mixture based on the charge (i.e., the number of SBE groups) before mass analysis, providing a more detailed fingerprint of the sample's complexity. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of the elemental composition of the various species in an SBE-β-CD mixture. researchgate.netmdpi.com The high resolving power of HRMS allows for the differentiation of ions with very similar mass-to-charge ratios, which might overlap in lower-resolution instruments. This capability is essential for confirming the identity of SBE-β-CD derivatives and for characterizing complex reaction products with confidence. researchgate.net HRMS is also used to analyze the fragmentation patterns in tandem MS (MS/MS) experiments, which can provide further structural information about the isomers. mdpi.com

The table below details the application of MS techniques in SBE-β-CD analysis.

| MS Technique | Primary Application | Key Findings |

| ESI-MS | Compositional Analysis, Substitution Pattern | Determines the distribution of SBE groups (DS 1, 2, 3, etc.) and the average DS. nih.gov |

| LC-MS | Separation and Identification | Separates SBE-β-CD components by charge, providing a detailed compositional fingerprint. nih.gov |

| HRMS | Structural Confirmation | Provides exact mass measurements for unambiguous elemental composition determination. researchgate.net |

X-ray Diffraction (XRD) Analysis

Powder X-ray Diffraction (PXRD) is a key technique for characterizing the solid-state properties of materials. It is used to distinguish between crystalline and amorphous forms. Native β-cyclodextrin is a crystalline material, exhibiting sharp, characteristic peaks in its diffractogram. nih.gov In contrast, SBE-β-CD is typically an amorphous solid. nih.govmdpi.com Its XRD pattern shows a broad, diffuse halo rather than sharp peaks, indicating the absence of a long-range ordered crystalline structure. mdpi.commdpi.com

The amorphization of the cyclodextrin through the introduction of the this compound groups is a critical aspect of its function as a solubilizing agent. The amorphous nature prevents the formation of poorly soluble crystalline complexes.

When an inclusion complex is formed between a crystalline drug and SBE-β-CD, the XRD pattern of the resulting complex typically resembles the amorphous pattern of the SBE-β-CD. nih.gov The disappearance or significant reduction in the intensity of the characteristic peaks of the crystalline drug provides strong evidence that the drug has been molecularly dispersed within the amorphous cyclodextrin matrix, which is a hallmark of successful inclusion complex formation. nih.govmdpi.com For example, studies on complexes with docetaxel (B913) and carbamazepine (B1668303) have shown the transition from a crystalline drug to an amorphous state upon complexation with SBE-β-CD. nih.govmdpi.com

The table below summarizes the findings from XRD analysis.

| Sample | Observed XRD Pattern | Interpretation |

| Crystalline Drug | Sharp, characteristic peaks | Crystalline nature nih.gov |

| This compound β-Cyclodextrin | Broad halo, no sharp peaks | Amorphous nature nih.govmdpi.com |

| Physical Mixture (Drug + SBE-β-CD) | Superposition of patterns from both components | No significant interaction in the solid state mdpi.com |

| Inclusion Complex (Drug/SBE-β-CD) | Amorphous pattern similar to pure SBE-β-CD; drug peaks absent or greatly reduced | Drug is molecularly dispersed in the cyclodextrin matrix, indicating complex formation. nih.gov |

Powder X-ray Diffraction (PXRD) for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the solid-state nature of this compound cyclodextrins and their inclusion complexes. Pure, crystalline materials produce a unique diffraction pattern with sharp, well-defined peaks, whereas amorphous substances generate a broad halo with no distinct peaks.

SBE-β-CD itself is typically an amorphous solid, a characteristic confirmed by its halo pattern in PXRD analysis. mdpi.commdpi.com This amorphous nature is advantageous in pharmaceutical applications as it can contribute to enhanced solubility. When an inclusion complex is formed with a crystalline drug, the resulting product's PXRD pattern is often used to confirm the complexation. The disappearance or significant reduction in the intensity of the characteristic sharp peaks of the crystalline guest molecule, and the appearance of a diffuse halo pattern similar to that of the parent SBE-β-CD, indicates that the drug has been molecularly dispersed within the cyclodextrin cavity, leading to an amorphous solid. mdpi.comnih.govpharmaexcipients.comresearchgate.net For instance, studies on the inclusion complexes of various drugs have demonstrated this transition from a crystalline to an amorphous state upon complexation with SBE-β-CD. mdpi.comnih.govresearchgate.netfrontiersin.orgekb.egnih.govpreprints.orgscispace.comfrontiersin.orgresearchgate.net

The table below summarizes findings from several studies where PXRD was used to characterize the solid state of materials before and after complexation with SBE-β-CD.

| Material | State Before Complexation | PXRD Pattern Before Complexation | State After Complexation | PXRD Pattern After Complexation |

| Febuxostat | Crystalline | Sharp Peaks | Amorphous | Broad Halo |

| Isoliquiritigenin (B1662430) (ISL) | Crystalline | Sharp Peaks | Amorphous | Characteristic drug peaks overshadowed by SBE-β-CD pattern |

| Asiaticoside (B1665284) (AS) | Crystalline | Sharp Peaks | Amorphous | Disappearance of drug's crystalline peaks |

| Ticagrelor (TICA) | Crystalline | Sharp Peaks | Amorphous | Broader peaks indicating reduced crystallinity |

| Loratadine | Crystalline | Sharp Peaks | Amorphous | Conversion to amorphous form |

| Docetaxel (DTX) | Crystalline | Sharp Peaks | Amorphous | Absence of characteristic drug peaks |

| Thymoquinone (B1682898) (TQ) | Crystalline | Sharp Peaks | Amorphous | Conversion to amorphous form |

Structural Analysis of Inclusion Complexes

The formation of an inclusion complex between a guest molecule and SBE-β-CD involves the insertion of the guest, or a part of it, into the hydrophobic cavity of the cyclodextrin. This interaction is non-covalent and is driven by various forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding. Several spectroscopic techniques are employed to confirm and elucidate the structure of these complexes.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 2D Nuclear Overhauser Effect Spectroscopy (2D NOESY), provides detailed insights into the geometry of the inclusion complex in solution. pharmaexcipients.comnih.gov Changes in the chemical shifts of the protons of both the guest molecule and the SBE-β-CD upon complexation can identify which parts of the guest molecule are interacting with the cyclodextrin cavity. nih.gov For example, in a study with the flavonoid rutin, NMR data revealed that the bicyclic flavonoid moiety was involved in the complexation. nih.gov Similarly, for an asiaticoside complex, 1H NMR indicated that the cyclohexane (B81311) moiety of the guest was inserted into the SBE-β-CD cavity. nih.gov 2D NOESY experiments can further map the spatial proximity between protons of the host and guest, providing direct evidence of inclusion. pharmaexcipients.com

Molecular modeling and docking studies are often used in conjunction with experimental data to predict and visualize the most energetically favorable orientation of the guest molecule within the SBE-β-CD cavity. nih.govnih.gov These computational approaches can corroborate the experimental findings from techniques like NMR and provide a deeper understanding of the binding interactions. nih.gov

The stoichiometry of the inclusion complex, typically 1:1, is often determined using methods like the phase solubility method or Job's plot. frontiersin.orgnih.govnih.govnih.gov

Chromatographic Methods for Compositional and Purity Profiling

Chromatographic techniques are indispensable for the detailed analysis of the complex mixtures that constitute SBE-β-CDs and for quantifying them in pharmaceutical formulations. These methods allow for the separation of different SBE-β-CD species, the determination of the average degree of substitution, and the assessment of purity.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of SBE-β-CDs. Due to the lack of a strong UV-absorbing chromophore in the SBE-β-CD molecule, specialized detection methods are required.

Evaporative Light Scattering Detection (ELSD) is frequently used for the analysis of SBE-β-CDs. researchgate.netresearchgate.net This detector is sensitive to any non-volatile analyte, making it suitable for detecting cyclodextrins. HPLC-ELSD methods have been developed to separate SBE-β-CD components and related impurities. researchgate.net However, the non-linear response of ELSD can make it unsuitable for accurately calculating the degree of substitution. cyclolab.hu

UV detection with copper(II) acetate is another innovative approach. nih.govresearchgate.net In this method, a mobile phase containing copper(II) acetate is used. nih.govresearchgate.net At a low pH, copper(II) ions interact with the this compound groups of the SBE-β-CD, forming a complex that can be detected by UV spectrophotometry. nih.govresearchgate.net This method has been shown to be simple, sensitive, and reliable for the quantification of SBE-β-CD in intravenous formulations. nih.govresearchgate.net

The table below outlines common HPLC methods used for SBE-β-CD analysis.

| HPLC Method | Detector | Stationary Phase | Mobile Phase Components | Application |

| Reversed-Phase | ELSD | CD-Screen-DAP | Triethylamine acetate buffer, acetonitrile | Separation of SBE-β-CD components and impurities |

| Cyano-modified silica | UV (with copper(II) acetate) | Cyano-modified silica | Water, acetonitrile, copper(II) acetate, trifluoroacetic acid | Quantification of SBE-β-CD in formulations |

| Bridge Ion Separation Technology (BIST™) | ELSD, CAD, MS | BIST™ A (cation-exchange) | Acetonitrile, N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) buffer | Separation of different manufacturers' β-cyclodextrins |

| Anion-Exchange | ELSD | Obelisc N | Methanol (B129727), THF, Ammonium formate (B1220265) buffer | Separation of polar and acidic SBE-β-CD components |

Capillary Electrophoresis (CE) for Separation and Compositional Profile Determination

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like SBE-β-CDs. The separation in CE is based on the charge-to-size ratio of the analytes. This allows for the resolution of the SBE-β-CD mixture into its individual components based on their degree of substitution (DS), as each additional this compound group imparts an additional negative charge. lcms.cznih.gov

CE methods can provide a detailed compositional profile of SBE-β-CD mixtures, showing the distribution of species with varying numbers of this compound substituents. researchgate.netnih.gov This technique is also used to calculate the average degree of substitution of the SBE-β-CD sample. lcms.cz The United States Pharmacopeia (USP) recognizes a CE method for determining the average degree of substitution of Betadex this compound Sodium, which should be between 6.2 and 6.9. lcms.cz

Detection in CE is often achieved indirectly, for example, by using a buffer containing a UV-absorbing compound like benzoic acid. nih.gov The cyclodextrin components are then detected as a decrease in the background absorbance as they pass the detector. nih.gov

Anion-Exchange Chromatography for Mixtures and Degree of Substitution Analysis

Anion-Exchange Chromatography (AEC) is another powerful technique for the analysis of SBE-β-CDs, leveraging the anionic nature of the this compound groups. In AEC, the stationary phase is positively charged and separates the negatively charged SBE-β-CD species based on the magnitude of their charge. researchgate.net This allows for the separation of the mixture according to the number of this compound substituents. nih.gov

AEC methods, often coupled with ELSD or mass spectrometry (MS), can provide a characteristic "fingerprint" of an SBE-β-CD sample, revealing the complexity of the mixture. researchgate.net These methods are also used to determine the average degree of substitution. researchgate.net The separation is typically achieved using a salt gradient, where an increasing concentration of a competing anion in the mobile phase elutes the more highly substituted (and more strongly retained) SBE-β-CD species. researchgate.net

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the chemical structure and intermolecular interactions within SBE-β-CDs and their inclusion complexes.

Fourier Transform Infrared (FTIR) spectroscopy is widely used to confirm the formation of inclusion complexes. nih.govpharmaexcipients.comfrontiersin.orgekb.egnih.gov The FTIR spectrum of a physical mixture of a drug and SBE-β-CD is typically a simple superposition of the spectra of the two individual components. nih.gov However, upon formation of an inclusion complex, changes in the characteristic vibrational bands of the guest molecule are often observed. researchgate.net These changes, such as shifts in band position or changes in intensity, can indicate which functional groups of the guest are involved in the interaction with the cyclodextrin cavity. nih.govresearchgate.net Often, the characteristic absorption bands of the guest molecule are masked or overshadowed by the strong and broad bands of the much larger SBE-β-CD molecule, which is also considered evidence of inclusion. frontiersin.org

The FTIR spectrum of SBE-β-CD itself shows characteristic bands corresponding to O-H stretching (around 3400-3500 cm⁻¹), C-H stretching (around 2930 cm⁻¹), and the strong vibrations of the sulfonate group (S=O stretching) in the region of 1000-1200 cm⁻¹. mdpi.comfrontiersin.orgnih.gov

Raman spectroscopy is complementary to FTIR, as the selection rules for vibrational transitions are different. researchgate.net Symmetric vibrations and ring breathing modes, which may be weak in FTIR, can be strong in Raman spectra. researchgate.net The combined use of FTIR and Raman spectroscopy can therefore provide a more complete picture of the vibrational modes and structural features. researchgate.netacs.org UV-Raman spectroscopy, in particular, has been used to study the interactions between SBE-β-CD and water molecules, revealing a "structure-breaker" effect on the hydrogen-bonding network of water. researchgate.netacs.org

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate molecular interactions within SBE-β-CD and its inclusion complexes. emanresearch.orgmdpi.com The spectrum of SBE-β-CD is characterized by several key absorption bands. A broad band is typically observed around 3490 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. frontiersin.org Other significant peaks include those for C-H stretching vibrations around 2938 cm⁻¹, H-O-H stretching of associated water molecules near 1644 cm⁻¹, and C-O stretching vibrations between 1032 and 1217 cm⁻¹. frontiersin.orgmdpi.com

The formation of an inclusion complex with a guest molecule induces noticeable changes in the FTIR spectrum. mdpi.com Often, the characteristic absorption bands of the guest molecule are either reduced in intensity, shifted, or completely masked by the spectrum of SBE-β-CD. frontiersin.orgnih.gov This phenomenon suggests the entrapment of the guest molecule within the cyclodextrin cavity. For instance, in the formation of an inclusion complex with isoliquiritigenin (ISL), the characteristic absorption bands of ISL between 400 and 1600 cm⁻¹ were overshadowed by those of SBE-β-CD. frontiersin.org These spectral modifications are indicative of the formation of intermolecular hydrogen bonds and other non-covalent interactions between the host and guest molecules, providing strong evidence for successful complexation. emanresearch.orgfrontiersin.org

Table 1: Characteristic FTIR Absorption Bands for this compound-β-Cyclodextrin (SBE-β-CD) and its Inclusion Complexes

| Wavenumber (cm⁻¹) | Assignment | Observation in SBE-β-CD | Changes upon Inclusion Complex Formation | Reference(s) |

|---|---|---|---|---|

| ~3490 | O-H stretching vibration | Present | May shift or change in intensity | frontiersin.org |

| ~2938 | C-H stretching vibration | Present | Generally remains, may show minor shifts | frontiersin.org |

| ~1644 | H-O-H stretching of water | Present | Can be altered due to displacement of water | mdpi.com |

| 1000-1250 | C-O and C-H stretching | Present | Can be altered by guest molecule interactions | emanresearch.orgfrontiersin.org |

| Guest-specific peaks | Various | Absent | Characteristic peaks of the guest molecule may disappear, decrease in intensity, or shift | frontiersin.orgnih.gov |

Thermal Analysis Methods

Thermal analysis techniques are indispensable for investigating the physical and chemical properties of materials as a function of temperature. For SBE-β-CD, DSC and TGA are particularly informative, revealing details about thermal transitions, complex formation, and decomposition pathways.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to thermal events such as melting, crystallization, and glass transitions. The DSC thermogram of SBE-β-CD typically shows a broad endothermic peak between 60°C and 120°C, which is attributed to the evaporation of water from the molecule. rsc.org A decomposition peak for SBE-β-CD has been noted to appear at around 265°C. rsc.org

When an inclusion complex is formed, the DSC thermogram often shows significant changes compared to the individual components and their physical mixture. nih.goveurekaselect.com The characteristic melting point peak of a crystalline guest molecule may disappear, diminish, or shift to a different temperature in the thermogram of the inclusion complex. nih.govmdpi.com For example, in a study with nimodipine (B1678889), its sharp melting peak almost completely disappeared in the DSC thermogram of the kneaded complex with SBE-β-CD, indicating the formation of a true inclusion complex and a loss of drug crystallinity. nih.gov Similarly, the endothermic peak corresponding to SBE-β-CD can also shift, as was observed in a complex with atorvastatin, where the peak shifted from 272.22°C to 240.06°C. japsonline.com These alterations provide strong evidence for the formation of an amorphous solid dispersion or a true inclusion complex where the guest molecule is molecularly dispersed within the cyclodextrin cavity. nih.govsci-hub.se

Table 2: Illustrative DSC Thermal Events for SBE-β-CD and a Guest Molecule Before and After Complexation

| Sample | Thermal Event | Temperature (°C) | Interpretation | Reference(s) |

|---|---|---|---|---|

| Guest Molecule (e.g., Quercetin) | Dehydration | 124 | Loss of water | rsc.org |

| Melting | 322 | Crystalline melting | rsc.org | |

| SBE-β-CD | Dehydration | 60-120 (peak at 90) | Evaporation of water | rsc.org |

| Decomposition | 265 | Thermal degradation | rsc.org | |

| Inclusion Complex | Altered Guest Peaks | Disappearance or shift of guest's melting peak | Amorphization/Inclusion | nih.govmdpi.comjapsonline.com |

| Altered SBE-β-CD Peak | Shift in decomposition peak | Host-guest interaction | japsonline.com |

Thermogravimetric Analysis (TGA) provides quantitative information about the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature. A typical TGA curve for SBE-β-CD shows an initial weight loss below 150°C, corresponding to the loss of surface water. nih.govpreprints.org The anhydrous form of SBE-β-CD is generally stable up to approximately 240°C. cyclodextrinnews.commdpi.com

The decomposition of anhydrous SBE-β-CD occurs in multiple stages at higher temperatures. One study identified two main decomposition processes for the anhydrous material in the ranges of 239–313°C and 313–379°C. mdpi.com The formation of an inclusion complex can alter the thermal stability of both the SBE-β-CD and the guest molecule. For instance, the degradation temperature of the SBE-β-CD macrocycle might be slightly modified upon complexation. nih.govpreprints.org This change in thermal stability, observed as a shift in the decomposition temperature in the TGA curve, further supports the formation of an inclusion complex in the solid state. nih.govsci-hub.sepreprints.org

Table 3: TGA Decomposition Stages for this compound-β-Cyclodextrin (SBE-β-CD)

| Temperature Range (°C) | Mass Loss Event | Interpretation | Reference(s) |

|---|---|---|---|

| 40 - 140 | Initial weight loss (~8%) | Loss of surface and bound water | cyclodextrinnews.commdpi.com |

| 140 - 240 | Stable | Anhydrous SBE-β-CD | cyclodextrinnews.commdpi.com |

| 239 - 313 | First decomposition stage | Decomposition of anhydrous SBE-β-CD | mdpi.com |

| 313 - 379 | Second decomposition stage | Further decomposition of the macrocycle | mdpi.com |

| > 379 | Subsequent decomposition | Continued degradation | mdpi.com |

Supramolecular Host Guest Chemistry and Interaction Mechanisms of Sulfobutyl Ether Cyclodextrins

Fundamental Principles of Inclusion Complex Formation

The formation of an inclusion complex between a sulfobutyl ether cyclodextrin (B1172386) (the host) and a guest molecule is a dynamic process governed by the principles of supramolecular chemistry. rsc.orgacs.org The primary driving force for this encapsulation is the hydrophobic effect. ijpsonline.com Water molecules initially occupying the somewhat nonpolar cavity of the cyclodextrin are in a high-energy state. ijpsonline.com When a less polar guest molecule of suitable size and shape enters the cavity, these high-energy water molecules are displaced into the bulk solution, leading to a more stable, lower-energy complex. ijpsonline.comacs.org

The formation of these complexes is a reversible process, and the resulting complex is held together by a variety of non-covalent interactions. researchgate.netmdpi.com The guest molecule is protected within the cyclodextrin's cavity, which can lead to enhanced stability and solubility of the guest. ijpsonline.commdpi.com

The stability of the host-guest complex is maintained by a combination of several non-covalent interactions. While the hydrophobic effect is often the primary driver, other forces also play a significant role. acs.org These interactions include:

Hydrogen bonding: Although not always the dominant force, hydrogen bonds can form between the guest molecule and the hydroxyl groups on the rim of the cyclodextrin cavity. researchgate.netacs.org This interaction can significantly influence the orientation and conformation of the complex. acs.org

Electrostatic interactions: The presence of the negatively charged sulfonate groups on the this compound moieties can lead to electrostatic interactions with positively charged guest molecules, further stabilizing the complex. nih.govnih.gov

The interplay of these non-covalent forces determines the specificity and strength of the host-guest interaction. researchgate.netacs.org

The this compound groups significantly influence the host-guest recognition properties of the cyclodextrin. cyclolab.hu These substituents have several effects:

Steric effects: The bulky this compound groups can create steric hindrance, potentially blocking or altering the way a guest molecule enters the cavity. This "geometric factor" can influence the binding affinity. cyclolab.huresearchgate.net

Electrostatic interactions: The negatively charged sulfonate terminals of the sulfobutyl chains make the cyclodextrin more attractive to positively charged guest molecules. nih.govcyclolab.hu This electrostatic factor can be a primary driver for complexation with certain guests. cyclolab.hu

Extended hydrophobic cavity: The four-carbon butyl chain of the sulfobutyl group can extend the hydrophobic interior of the cyclodextrin cavity, which can facilitate the formation of more stable inclusion complexes with certain guest molecules. tandfonline.com

Increased solubility: The highly hydrophilic nature of the sulfobutyl groups dramatically increases the water solubility of the cyclodextrin itself, which in turn enhances the apparent solubility of the complexed guest molecule. mdpi.commdpi.com

The degree of substitution (DS), which is the average number of sulfobutyl groups per cyclodextrin molecule, also plays a crucial role. The effect of DS on complex stability is not uniform and depends on the specific guest molecule. For some guests, stability may increase with DS, while for others it may decrease or show a more complex relationship, influenced by the balance between steric and electrostatic effects. cyclolab.hu

Quantitative Analysis of Complexation: Stability Constants and Stoichiometry

To understand and optimize the use of this compound cyclodextrins, it is essential to quantitatively characterize the formation of inclusion complexes. This involves determining the stability of the complex and the ratio in which the host and guest molecules combine.

The apparent stability constant (Ks), also referred to as the binding or association constant, quantifies the strength of the interaction between the host (SBE-β-CD) and the guest molecule in a solution at equilibrium. A higher Ks value indicates a more stable complex. tandfonline.com

Several methods are employed to determine Ks, with phase solubility studies being one of the most common. This method involves measuring the increase in the solubility of a poorly soluble guest molecule as a function of increasing cyclodextrin concentration. The stability constant can be calculated from the slope of the resulting phase solubility diagram. tandfonline.comfrontiersin.org For example, the stability constant for the complex of quercetin (B1663063) with SBE-β-CD at 25°C was determined to be 4504.69 L mol⁻¹. rsc.org

Other techniques like UV-vis spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are also used to determine stability constants by monitoring changes in the spectral properties of the guest molecule upon complexation. nih.govtandfonline.com The Benesi-Hildebrand method, for instance, uses changes in absorbance to calculate Ks for 1:1 complexes. tandfonline.com Stability constants for drug-cyclodextrin complexes suitable for improving solubility and stability typically fall in the range of 200–5000 M⁻¹. tandfonline.comekb.eg

Table 1: Examples of Apparent Stability Constants (Ks) for SBE-β-CD Complexes

| Guest Molecule | Method | Ks (M⁻¹) | Reference |

| Curcumin (B1669340) | Phase Solubility | 3103 | tandfonline.com |

| Resveratrol | Phase Solubility | 10,114 | nih.gov |

| Rutin (B1680289) | Phase Solubility | 9660 | nih.gov |

| Docetaxel (B913) | Phase Solubility | 306.41 | sci-hub.se |

| Febuxostat | Phase Solubility | 1612.9 | ekb.eg |

| Sanguinarine (cationic form) | Spectroscopic | 12,000 | rsc.org |

| Sanguinarine (neutral form) | Spectroscopic | 3,900 | rsc.org |

| Diclofenac Sodium | Phase Solubility | 5009.57 | emanresearch.org |

The stoichiometric ratio describes the number of host molecules that associate with one guest molecule (or vice versa). The most common stoichiometry for cyclodextrin inclusion complexes is 1:1, where one guest molecule is encapsulated within one cyclodextrin cavity. zh-cyclodextrins.comfrontiersin.org

Phase solubility diagrams are frequently used to infer the stoichiometry. A linear, AL-type profile, where the guest's solubility increases linearly with the cyclodextrin concentration, is indicative of a 1:1 complex. tandfonline.comekb.eg This has been observed for the complexation of SBE-β-CD with various molecules, including curcumin, isoliquiritigenin (B1662430), and febuxostat. tandfonline.comekb.egfrontiersin.org

Job's plot, also known as the method of continuous variation, is another technique used to determine stoichiometry, particularly with spectroscopic data. nih.govmdpi.com By systematically varying the mole fraction of the host and guest while keeping the total molar concentration constant, the stoichiometry corresponds to the mole fraction at which the measured property (e.g., absorbance change) is maximal. mdpi.comnih.gov

While 1:1 complexes are most prevalent, other stoichiometries like 1:2 (one guest to two hosts) or 2:1 (two guests to one host) can occur, especially with larger or unusually shaped guest molecules. zh-cyclodextrins.commdpi.com For example, studies with mitragynine (B136389) and SBE-β-CD suggested the co-existence of both 1:1 and 2:1 complexes. mdpi.com The curvature of a phase-solubility profile can also suggest higher-order complexes; a quadratic function may imply a 1:2 complex. free.fr

Thermodynamic Investigations of Complexation Processes

Thermodynamic studies provide deeper insight into the driving forces behind inclusion complex formation by quantifying the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) associated with the process. These parameters can be determined by measuring the stability constant (Ks) at different temperatures and applying the van't Hoff equation. mdpi.comresearchgate.net

The Gibbs free energy change (ΔG) indicates the spontaneity of the complexation. A negative ΔG value signifies a spontaneous and favorable process. Enthalpy change (ΔH) reflects the heat absorbed or released during complex formation. A negative ΔH (exothermic) suggests that the formation of new bonds (like van der Waals forces and hydrogen bonds) is energetically favorable. mdpi.com A positive ΔH (endothermic) indicates that bond breaking (like the release of water from the cavity) requires energy.

For the complexation of thymoquinone (B1682898) with SBE-β-CD, the process was found to be exothermic (negative ΔH), indicating strong interactions like van der Waals forces and hydrogen bonding. mdpi.com In contrast, studies on the complexation of various neutral molecules with SBE-β-CDs of varying degrees of substitution showed that as the number of sulfobutyl groups increased, the complexation became more entropy-favored (larger positive ΔS), which was compensated by a less favorable (less negative) enthalpy of interaction. cyclolab.hunih.gov This highlights that the driving forces can shift between being primarily enthalpy-driven or entropy-driven depending on the specific host-guest system and the degree of substitution on the cyclodextrin. cyclolab.humdpi.com

Table 2: Thermodynamic Parameters for Thymoquinone-SBE-β-CD Complexation

| Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| 293 | -20.66 | -49.60 | -98.77 |

| 298 | -20.17 | -49.60 | -98.77 |

| 303 | -19.67 | -49.60 | -98.77 |

| 310 | -18.99 | -49.60 | -98.77 |

| 318 | -18.22 | -49.60 | -98.77 |

| Data adapted from a study on the TQ-SBE-β-CD complex, illustrating an enthalpy-driven process. mdpi.com |

Enthalpy (ΔH), Entropy (ΔS), and Gibbs Free Energy (ΔG) Changes

The formation of inclusion complexes between this compound-β-cyclodextrin (SBE-β-CD) and guest molecules is a thermodynamically driven process, characterized by specific changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The spontaneity of this complexation is indicated by a negative ΔG. researchgate.net The process can be either enthalpy-driven or entropy-driven, depending on the nature of the guest molecule and the experimental conditions.

For instance, the complexation of Thymoquinone with SBE-β-CD is a spontaneous and enthalpy-driven process. mdpi.com In contrast, the encapsulation of protoberberine alkaloids in SBE-β-CD is predominantly entropy-driven, with a substantial entropy gain suggesting that hydrophobic interactions are the main stabilizing force. mdpi.comnih.gov This entropy-driven nature is often attributed to the release of high-energy water molecules from the cyclodextrin cavity upon inclusion of the guest molecule. tandfonline.comresearchgate.net

Studies have shown that with an increasing number of this compound groups on the β-cyclodextrin, the complexation of neutral molecules becomes more favored by entropy. researchgate.netcyclolab.hu This favorable entropy change is, however, often offset by a less favorable enthalpy of interaction. researchgate.netcyclolab.hu For example, the complexation of quercetin with SBE-β-CD is an enthalpy-driven process. nih.gov

The thermodynamic parameters for the complexation of various guest molecules with SBE-β-CD have been determined in several studies. These parameters provide valuable insights into the nature of the host-guest interactions.

Table 1: Thermodynamic Parameters for the Complexation of Guest Molecules with this compound-β-Cyclodextrin

| Guest Molecule | Temperature (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Driving Force |

|---|---|---|---|---|---|

| Thymoquinone mdpi.com | 293 | -26.3 | -48.7 | -76.5 | Enthalpy |

| 298 | -25.9 | -76.5 | Enthalpy | ||

| 303 | -25.5 | -76.5 | Enthalpy | ||

| 310 | -25.0 | -76.5 | Enthalpy | ||

| 318 | -24.4 | -76.5 | Enthalpy | ||

| Protoberberine (Berberine) mdpi.com | 298 | -24.1 | -5.4 | 63 | Entropy |

| Fluorometholone (B1672912) tandfonline.com | Not Specified | -89.677 | Not Specified | Not Specified | Not Specified |

| Cyclocurcumin researchgate.net | Not Specified | -18.8 | Not Specified | Not Specified | Spontaneous |

Temperature Dependence of Complexation

The stability of this compound-β-cyclodextrin (SBE-β-CD) inclusion complexes is significantly influenced by temperature. The effect of temperature on the complexation process can be elucidated by examining the changes in the stability constant (K) and the thermodynamic parameters (ΔH, ΔS, and ΔG) at different temperatures.

For some guest molecules, an increase in temperature leads to a decrease in the stability constant of the complex, indicating that the complexation is an exothermic process (negative ΔH). This is observed in the complexation of Thymoquinone with SBE-β-CD, where the stability constant decreases as the temperature rises from 293 K to 318 K. mdpi.com

Conversely, for other systems, an increase in temperature can enhance the complex formation, signifying an endothermic process (positive ΔH). An example is the complexation of quercetin with SBE-β-CD, where the stability constant increases with temperature, suggesting that higher temperatures favor the formation of the inclusion complex. rsc.org This endothermic nature implies that a certain amount of energy is required to overcome the energy barrier for the inclusion process.

The van't Hoff plot, which correlates the natural logarithm of the stability constant (ln K) with the inverse of the temperature (1/T), is a valuable tool for determining the thermodynamic parameters of complexation. mdpi.commdpi.com The slope of the van't Hoff plot is proportional to the enthalpy change (ΔH), while the intercept is related to the entropy change (ΔS). For the Thymoquinone/SBE-β-CD complex, the van't Hoff plot confirms the exothermic nature of the interaction. mdpi.com In contrast, for the protoberberine/SBE-β-CD complex, the plot reveals an entropy-controlled process. mdpi.com

Two-dimensional Fourier transform infrared correlation spectroscopy (2D-COS) has also been employed to investigate the temperature-dependent dynamical evolution of SBE-β-CD inclusion complexes, such as with Coumestrol. nih.govnih.gov This technique provides insights into the sequential order of molecular events and the changes in the hydrogen bonding network upon heating. nih.gov

Role of Hydrophobic Interactions and Dehydration

Hydrophobic interactions and the subsequent dehydration of the interacting surfaces are primary driving forces in the formation of inclusion complexes between this compound-β-cyclodextrin (SBE-β-CD) and guest molecules. mdpi.comnih.govtandfonline.comnih.gov The interior of the cyclodextrin cavity is relatively hydrophobic compared to its hydrophilic exterior. nih.govmdpi.com This creates a favorable environment for the inclusion of nonpolar or poorly water-soluble guest molecules.

The strength of the hydrophobic interaction is influenced by the size, shape, and polarity of the guest molecule, as well as the degree of substitution of the this compound groups on the cyclodextrin. The this compound groups, with their alkyl chains, can extend the hydrophobic surface of the cyclodextrin cavity, potentially leading to stronger interactions with certain guest molecules. researchgate.net However, the bulky and charged nature of these groups can also introduce steric hindrance, which may counteract the enhanced hydrophobic interactions. researchgate.net

In the case of protoberberine alkaloids, the substantial entropy gain observed upon complexation with SBE-β-CD strongly suggests that hydrophobic interactions are the dominant stabilizing force. mdpi.comnih.gov Similarly, the complexation of nimodipine (B1678889) with SBE-β-CD involves the dehydration of the hydrophobic guest molecule as it enters the apolar cavity. nih.gov

Computational Modeling and Simulation of Host-Guest Interactions

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the host-guest interactions of this compound-β-cyclodextrin (SBE-β-CD) at an atomic level. tandfonline.comtandfonline.comnih.govmdpi.com These methods provide valuable insights into the binding modes, conformational changes, and stability of the inclusion complexes. tandfonline.comacs.orgmdpi.comtandfonline.com

Molecular Docking is employed to predict the preferred orientation of a guest molecule within the SBE-β-CD cavity. nih.govmdpi.comisfcppharmaspire.com This technique generates various possible binding poses and ranks them based on a scoring function, which estimates the binding affinity. tandfonline.comrsc.org For example, docking studies have been used to determine the binding modes of curcumin, sevoflurane, and quercetin within the SBE-β-CD cavity. tandfonline.commdpi.comisfcppharmaspire.com The results of these studies can help to identify the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. tandfonline.comfigshare.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the complexation process, allowing researchers to observe the conformational changes and stability of the host-guest complex over time. tandfonline.comnih.govmdpi.comfrontiersin.org MD simulations can be used to assess the stability of the docked poses and to calculate the binding free energy of the complex. tandfonline.comacs.org For instance, MD simulations have been used to study the inclusion of carbamazepine (B1668303), ceftobiprole, and fluorometholone in SBE-β-CD. tandfonline.comnih.govmdpi.com These simulations have revealed that the this compound groups can significantly affect the conformation of the cyclodextrin and the inclusion process. frontiersin.org

The combination of molecular docking and MD simulations offers a comprehensive approach to understanding the complexation of guest molecules with SBE-β-CD, providing insights that are complementary to experimental data. tandfonline.comtandfonline.com

Density Functional Theory (DFT) Calculations for Complex Stability

Density Functional Theory (DFT) is a quantum mechanical method employed to investigate the electronic structure and stability of this compound-β-cyclodextrin (SBE-β-CD) inclusion complexes. tandfonline.comacs.orgfigshare.comnih.gov DFT calculations can provide highly accurate information about the complexation energy, which is a direct measure of the stability of the host-guest complex. acs.org

For instance, DFT calculations have been used to demonstrate the enhanced complexing ability of SBE-β-CD compared to its parent β-cyclodextrin for the drug fluorometholone. The complexation energy was found to be significantly more favorable for SBE-β-CD. tandfonline.comfigshare.com Similarly, in the case of the Silybin A/SBE-β-CD complex, DFT calculations revealed a highly favorable complexation energy, indicating a stable interaction. acs.org

DFT can also be used to study the influence of the solvent on the complexation process and to analyze the nature of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that contribute to the stability of the complex. tandfonline.comfigshare.com Furthermore, DFT calculations can be used to simulate spectroscopic properties, such as the infrared spectrum, which can then be compared with experimental data to validate the computational model. acs.org

The M06-2X density functional is often used for these calculations as it provides high accuracy, although it is computationally demanding. nih.gov The results from DFT calculations, often used in conjunction with molecular docking and molecular dynamics simulations, provide a detailed and fundamental understanding of the factors governing the stability of SBE-β-CD complexes. tandfonline.comacs.orgfigshare.com

Machine Learning Models for Predicting Complexation Free Energies

Machine learning (ML) models are increasingly being developed to predict the complexation free energies (ΔG) of guest molecules with cyclodextrins, including this compound-β-cyclodextrin (SBE-β-CD). acs.orgnih.govresearchgate.netnih.gov These models offer a rapid and cost-effective alternative to experimental measurements and complex computational simulations for screening large numbers of potential guest molecules.

Quantitative structure-property relationship (QSPR) models are a type of ML model that correlates the structural features of guest molecules with their binding affinity for the cyclodextrin. researchgate.netnih.gov These models are trained on a dataset of experimentally determined complexation constants. For SBE-β-CD, ML models have been developed using regression methods such as Cubist and Random Forest. researchgate.netnih.gov These models have demonstrated good predictive power, with low root mean square errors for the prediction of complexation free energies. researchgate.netnih.gov

A LightGBM model was successfully used to predict the complexation free energies between various cyclodextrins and guest molecules, achieving a high correlation coefficient (R² = 0.80) on a test set. acs.orgnih.gov The development of such predictive models is crucial for prioritizing experimental work in drug discovery and formulation, as they can efficiently identify promising candidates for complexation with SBE-β-CD. researchgate.netnih.gov The accuracy of these models relies heavily on the quality and diversity of the training data, which includes experimentally determined complexation constants for a wide range of guest molecules. researchgate.net

Enantioselective Host-Guest Complexation and Chiral Recognition Mechanisms

This compound cyclodextrins (SBE-CDs), particularly this compound-β-cyclodextrin (SBE-β-CD), are widely utilized as effective chiral selectors in separation sciences. cyclolab.hu Their ability to form transient diastereomeric complexes with enantiomers allows for their discrimination and separation, a principle extensively applied in techniques like capillary electrophoresis (CE). cyclolab.huacs.org The introduction of anionic this compound groups onto the cyclodextrin structure enhances enantiorecognition capabilities compared to neutral cyclodextrins, making SBE-β-CD a versatile chiral additive for resolving a wide range of racemic compounds. cyclolab.husciopen.comresearchgate.net

Chiral Discrimination by this compound Cyclodextrins

The chiral discrimination capability of SBE-β-CD has been demonstrated for various classes of molecules, including metallic complexes and pharmaceutical drugs. Anionic derivatizing groups, such as those on SBE-β-CD, have been shown to be beneficial for chiral recognition. nih.govnih.gov

Research on the enantioselective host-guest complexation of racemic Ru(II) trisdiimine complexes with SBE-β-CD has shown effective enantiodiscrimination. nih.govnih.gov Nuclear Magnetic Resonance (NMR) studies revealed that SBE-β-CD forms a 1:1 complex with [Ru(phen)₃]²⁺. nih.gov Binding constant analysis indicated that the Λ-enantiomer of [Ru(phen)₃]²⁺ binds more strongly to SBE-β-CD than the Δ-enantiomer. nih.gov

Furthermore, SBE-β-CD has been successfully employed in the development of electrochemical chiral sensors. sciopen.comresearchgate.net These sensors can discriminate between the enantiomers of optically active cationic drugs, including amlodipine (B1666008) (AML), metoprolol (B1676517) (MET), and clenbuterol (B1669167) (CBL). sciopen.comresearchgate.net The formation of diastereomeric complexes between the anionic SBE-β-CD host and the drug enantiomers is the basis for this recognition. sciopen.comresearchgate.net Thermodynamic studies have shown that one enantiomer typically forms a more stable complex than its antipode, leading to discernible differences in electrochemical signals. sciopen.comresearchgate.net

| Guest Molecule | Stronger Binding Enantiomer | Method of Study | Key Finding |

|---|---|---|---|

| [Ru(phen)₃]²⁺ | Λ-enantiomer | NMR Spectroscopy | Λ-enantiomer binds more strongly than the Δ-enantiomer in a 1:1 complex. nih.gov |

| Amlodipine (AML) | S-AML | Electrochemical Sensing | S-AML shows a stronger stability constant with SBE-β-CD than R-AML. sciopen.comresearchgate.net |

| Metoprolol (MET) | R-MET | Electrochemical Sensing | R-MET exhibits a stronger stability constant with SBE-β-CD compared to S-MET. sciopen.comresearchgate.net |

| Clenbuterol (CBL) | R-CBL | Electrochemical Sensing | R-CBL forms a more stable complex with SBE-β-CD than S-CBL. sciopen.comresearchgate.net |

Role of Electrostatic and Steric Factors in Enantiorecognition

The mechanism of chiral recognition by this compound cyclodextrins is governed by a combination of factors, with electrostatic and steric effects playing primary roles. cyclolab.huresearchgate.net

Electrostatic Interactions: The this compound substituents are terminated by negatively charged sulfonate groups at physiological and most experimental pH values. This polyanionic nature makes the SBE-CD molecule highly attractive to guest molecules of opposite charge. cyclolab.hu For positively charged analytes (cations), strong electrostatic interactions contribute significantly to the stability of the inclusion complex. nih.gov This was observed in a study with the compound JDS364.HCl, where the complex with SBE-β-CD exhibited a 100-fold higher affinity constant than its complex with the neutral hydroxypropyl-β-cyclodextrin (HP-β-CD), an effect attributed to these additional electrostatic forces. nih.gov

Steric Factors: The this compound groups are relatively bulky. cyclolab.huresearchgate.net These substituents are located at the portals of the cyclodextrin cavity and can create steric hindrance, effectively blocking or restricting access for potential guest molecules. cyclolab.huresearchgate.net This geometric factor is crucial for chiral discrimination, as the different spatial arrangements of enantiomers mean one may fit more favorably into the sterically hindered cavity than the other. The degree of substitution (DS)—the average number of this compound groups per cyclodextrin unit—is a critical parameter, as it directly influences both the net charge of the host molecule and the extent of steric hindrance at the cavity entrance. cyclolab.huresearchgate.net

Research on Interactions with Non-Biological Guests

The host-guest chemistry of this compound cyclodextrins extends beyond biological and chiral molecules to include a variety of non-biological guests such as organic dyes, phenolic acids, ionic liquids, and surfactants.

Complexation with Organic Molecules (e.g., Dyes, Phenolic Acids)

SBE-β-CD forms stable inclusion complexes with various organic molecules, which can alter their physicochemical properties. Studies have investigated the interaction between SBE-β-CD and several therapeutically important phenolic acids. nih.gov Using a flow-injection chemiluminescence technique, it was determined that SBE-β-CD forms 1:1 stoichiometric complexes with ferulic acid, caffeic acid, gallic acid, protocatechuic acid, and vanillic acid. nih.gov

Molecular docking studies revealed that the phenolic acids enter the larger, more open side of the SBE-β-CD cavity. nih.gov The stability of these complexes is remarkably high, with binding constants on the order of 10⁷ M⁻¹, and is primarily dependent on the number of hydrogen bond acceptors within the phenolic acid structure. nih.gov Other organic polyphenolic compounds, such as curcumin and chrysin, also form inclusion complexes with SBE-β-CD, which enhances their aqueous solubility. mdpi.comtandfonline.com

| Phenolic Acid Guest | Stoichiometric Ratio (SBE-β-CD:Guest) | Binding Constant (K) Order of Magnitude |

|---|---|---|

| Ferulic Acid | 1:1 | 10⁷ M⁻¹ nih.gov |

| Caffeic Acid | 1:1 | 10⁷ M⁻¹ nih.gov |

| Gallic Acid | 1:1 | 10⁷ M⁻¹ nih.gov |

| Protocatechuic Acid | 1:1 | 10⁷ M⁻¹ nih.gov |

| Vanillic Acid | 1:1 | 10⁷ M⁻¹ nih.gov |

Interactions with Ionic Liquids and Surfactants

This compound cyclodextrins have been shown to form host-guest inclusion complexes with ionic liquids (ILs) and surfactants. cyclodextrinnews.com The formation of these complexes is driven primarily by the inclusion of the long, hydrophobic alkyl chain of the IL or surfactant into the hydrophobic inner cavity of the cyclodextrin. cyclodextrinnews.comresearchgate.net

The complexation of the ionic liquid 1-dodecylpyridinium tetrafluoroborate (B81430) (PyrC12-BF4) with SBE-β-CD has been investigated. cyclodextrinnews.com The study confirmed the formation of a "guest-host" complex, with the long alkyl chain of the IL entering the SBE-β-CD cavity. cyclodextrinnews.comresearchgate.net The stability constant for this complex was determined to be 1210 M⁻¹. cyclodextrinnews.com In addition to hydrophobic interactions, ¹H NMR studies revealed physicochemical interactions between the C-H protons of the IL's pyridinium (B92312) cation and the polar this compound groups on the exterior of the cyclodextrin. cyclodextrinnews.com This complexation can be an effective method for formulating new systems with reduced toxicity, as SBE-β-CD has a much lower toxicity profile than the ILs themselves. cyclodextrinnews.com The primary driving force for the inclusion of IL surfactants into the cyclodextrin cavity is hydrophobicity. acs.org

Applications of Sulfobutyl Ether Cyclodextrins in Advanced Analytical Chemistry

Chiral Separation in Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that has been greatly enhanced by the use of chiral selectors, with cyclodextrins being the most frequently used. cyclolab.hu Among the various cyclodextrin (B1172386) derivatives, sulfobutyl ether-β-cyclodextrin stands out for its efficacy in the enantioseparation of a wide array of racemic compounds.

This compound-β-cyclodextrin (SBE-β-CD) is a highly effective chiral selector in capillary electrophoresis for separating enantiomers. cyclolab.hunih.gov Its anionic nature, stemming from the this compound groups, allows it to migrate in the opposite direction to the electroosmotic flow (EOF) in many applications, a phenomenon known as countercurrent migration. cyclolab.hu This countercurrent flow enhances the interaction time between the chiral selector and the analyte, often leading to improved enantiomeric separation. cyclolab.hu

The first documented use of SBE-β-CD in CE dates back to 1994, where it was shown to enhance the enantiomeric separation when its electrophoretic mobility was opposite to that of the analyte. cyclolab.hu Since then, SBE-β-CD has been recognized as one of the most versatile chiral additives among negatively charged cyclodextrins. cyclolab.hu It has been successfully employed for the enantioseparation of a broad spectrum of pharmacologically active racemates, including basic drugs like clenbuterol (B1669167), dimethindene, and mefloquine. cyclolab.hu

The degree of substitution (DS) of the this compound groups on the cyclodextrin can significantly impact the enantiorecognition process. cyclolab.hu Studies have shown that a higher DS can lead to better enantioseparation for certain compounds. cyclolab.hu The size of the cyclodextrin cavity also plays a crucial role, with SBE-β-CD often showing better complexation and separation for many analytes compared to its γ-cyclodextrin counterpart. cyclolab.hunih.gov However, the enantioselectivities of SBE-β-CD and SBE-γ-CD can be distinctly different, meaning one cannot universally replace the other. cyclolab.hu

Dual cyclodextrin systems, combining SBE-β-CD with a neutral cyclodextrin, have also proven effective in enhancing enantioseparation selectivity for analytes that are difficult to resolve using a single chiral selector. mdpi.comnih.gov For instance, a combination of SBE-β-CD and trimethyl-β-cyclodextrin has been successfully used to separate nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 1: Examples of Enantiomeric Separations using SBE-β-CD in Capillary Electrophoresis

| Analyte(s) | Key Electrophoretic Conditions | Outcome |

| Illicit drugs (amphetamine, methamphetamine, etc.) | Dual CD system with heptakis(2,6-di-O-methyl)-β-CD in a Tris-phosphate BGE (pH 2.45) | Successful simultaneous enantioseparation. mdpi.com |

| Ephedrine and related compounds | SBE-β-CD as chiral additive | Effective enantiomeric separation. cyclolab.hu |

| Basic racemic drugs (clenbuterol, dimethindene, etc.) | Free capillary zone electrophoresis with SBE-β-CD as a chiral additive | Resolution of racemic drugs achieved. cyclolab.hu |

| Chloroquine and pemoline | 2.5 mM and 1.0 mM SBE-β-CD, respectively, in 50 mM sodium phosphate (B84403) buffer (pH 2.5) | Effective electrophoretic chiral separation. cyclolab.hu |

| Armodafinil (B1684309) | 20 mmol/L phosphate buffer (pH 7.5), 20 mmol/L SBE-β-CD, 20% methanol (B129727), 25 °C | Good resolution (3.3) for the two enantiomers of modafinil (B37608). mdpi.com |

| Herbicides (napropamide, ethofumesate) | 5 mg/mL SBE-β-CD in buffer at pH 9 | Complete resolution of enantiomers. nih.gov |

| Nonsteroidal anti-inflammatory drugs (NSAIDs) | Combination of SBE-β-CD and trimethyl-β-cyclodextrin in a pH 3 phosphoric acid-triethanolamine buffer | Complete separation of all examined NSAID enantiomers. nih.gov |

The successful enantioseparation of compounds using this compound-β-cyclodextrin (SBE-β-CD) in capillary electrophoresis is highly dependent on the optimization of several key electrophoretic parameters. These parameters influence the interactions between the analyte, the chiral selector, and the background electrolyte, ultimately affecting the resolution and migration times of the enantiomers.

Concentration of the Chiral Selector: The concentration of SBE-β-CD is a critical factor. mdpi.com Increasing the concentration of the chiral selector generally leads to a progressive separation of the enantiomers. mdpi.com This is attributed to two main factors: a higher concentration can reduce the apparent mobility of the analyte-selector complex, leading to longer interaction times, and it also promotes the complexation between the cyclodextrin and the analyte. mdpi.com For example, in the separation of modafinil enantiomers, SBE-β-CD concentrations were investigated in the range of 5–50 mmol/L, with chiral resolution achieved across this range. mdpi.com

pH of the Background Electrolyte (BGE): The pH of the BGE plays a significant role, particularly for ionizable analytes. nih.govmdpi.com The pH affects the charge of both the analyte and the chiral selector, as well as the electroosmotic flow (EOF). For basic drugs, a low pH BGE is often used, where the analytes are positively charged. In the case of armodafinil, the influence of pH was studied from 6.0 to 8.0, with an optimal pH of 7.5 being selected. mdpi.com For the separation of herbicides, buffer pH values of 7, 8, and 9 were investigated, with no significant differences in resolution observed within this range. nih.gov

Organic Modifiers: The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can significantly impact enantioseparation. nih.govmdpi.com Organic modifiers can alter the solubility of the analyte and the chiral selector, as well as the viscosity of the medium and the EOF. In the separation of armodafinil, the addition of 20% methanol was found to be optimal. mdpi.com For herbicides, methanol was effective in improving resolution in some cases, but could also lead to a total loss of enantiomeric separation for others. nih.gov